1-(Mesitylene-2-sulfonyl)-4-nitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Mesitylene-2-sulfonyl)-4-nitroimidazole is an organic compound with the chemical formula C11H12N4O4S. It is characterized by the presence of a mesitylene group attached to a sulfonyl group and a nitro group on an imidazole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole typically involves the introduction of nitro and sulfonyl groups onto the imidazole ring. One common method includes the reaction of mesitylene with chlorosulfonic acid to form mesitylene-2-sulfonyl chloride, which is then reacted with 4-nitroimidazole under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Mesitylene-2-sulfonyl)-4-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(Mesitylene-2-sulfonyl)-4-aminoimidazole.
Wissenschaftliche Forschungsanwendungen
1-(Mesitylene-2-sulfonyl)-4-nitroimidazole has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonylated imidazole derivatives.
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 1-(Mesitylene-2-sulfonyl)-4-nitroimidazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions enable the compound to act as a catalyst or a reactive intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
1-(Mesitylene-2-sulfonyl)-4-nitroimidazole can be compared with similar compounds such as:
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole: This compound has a triazole ring instead of an imidazole ring and exhibits similar reactivity but different biological activity.
1-(Mesitylene-2-sulfonyl)-5-nitrobenzimidazole: This compound has a benzimidazole ring and is used in similar applications but has different physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
71100-55-5 |
---|---|
Molekularformel |
C12H13N3O4S |
Molekulargewicht |
295.32 g/mol |
IUPAC-Name |
4-nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H13N3O4S/c1-8-4-9(2)12(10(3)5-8)20(18,19)14-6-11(13-7-14)15(16)17/h4-7H,1-3H3 |
InChI-Schlüssel |
PAKWZTBBQYPFSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.